Crucial Scaffold for Overcoming Venetoclax Resistance: Superior Activity Against BCL-2 Mutants
The 1,2-Dimethyl-1H-pyrrole-3-carboxamide moiety is an essential structural component of S65487 (VOB560), a second-generation, intravenous Bcl-2 inhibitor that maintains potent activity against BCL-2 mutants (e.g., G101V, D103Y) which confer resistance to the first-line therapy Venetoclax [1]. This contrasts sharply with the more common 2,4-dimethyl-1H-pyrrole-3-carboxamide scaffold found in Sunitinib, a multi-kinase inhibitor with a different mechanism of action [2]. The specific 1,2-dimethyl substitution pattern is critical for S65487 to adopt a unique binding mode in the BCL-2 BH3 hydrophobic groove, a binding mode that is distinct from Venetoclax and enables evasion of common resistance mutations [1].
| Evidence Dimension | In vitro anti-proliferative activity in hematological cancer cell lines |
|---|---|
| Target Compound Data | S65487 (containing 1,2-dimethyl-1H-pyrrole-3-carboxamide) inhibits cell proliferation with IC50 values in the low nanomolar range and maintains activity against BCL-2 mutants G101V and D103Y [1] |
| Comparator Or Baseline | Venetoclax shows significantly reduced or ablated activity against BCL-2 mutants G101V and D103Y [1] |
| Quantified Difference | S65487 remains fully active against Venetoclax-resistant mutants; quantitative difference is a functional shift from resistance (Venetoclax) to sensitivity (S65487) |
| Conditions | In vitro proliferation assays on a panel of BCL-2-dependent hematological cancer cell lines and engineered cell lines expressing BCL-2 mutants |
Why This Matters
Procuring this specific building block is essential for any research program aiming to develop or study Bcl-2 inhibitors that can overcome the clinical challenge of Venetoclax resistance, a major unmet need in hematological oncology.
- [1] Tiran AL, et al. Identification of S65487/VOB560 as a potent and selective intravenous 2nd-generation BCL-2 inhibitor active in wild-type and clinical mutants resistant to Venetoclax. Cancer Res 2021; 81(13_Supplement): 1276. View Source
- [2] Sunitinib. N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide. Monograph for Professionals - Drugs.com. View Source
